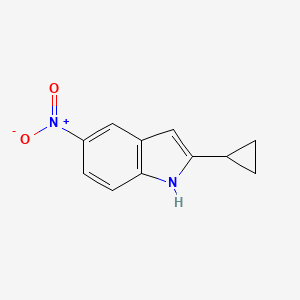![molecular formula C25H24FN5O3S B2385414 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 852169-97-2](/img/structure/B2385414.png)
2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many biologically active compounds . The presence of a fluorophenyl group could potentially enhance the compound’s ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a large number of atoms. The pyrimidinone ring provides a rigid core structure, while the various substituents may allow for a degree of conformational flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of various functional groups would all play a role .Applications De Recherche Scientifique
Radioligand Development for Imaging
A novel series of compounds, including derivatives similar to the specified chemical structure, have been investigated for their selective binding to the translocator protein (18 kDa) (TSPO), which plays a crucial role in neuroinflammation and is an early biomarker of neuroinflammatory processes. The development of fluorine-18 labeled compounds, such as DPA-714, facilitates in vivo imaging using positron emission tomography (PET), offering insights into the biological processes underlying neuroinflammatory disorders (Dollé et al., 2008), (Damont et al., 2015).
Anti-inflammatory and Analgesic Agents
Compounds derived from pyrimidine structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies have led to the discovery of novel compounds with significant activities, indicating their potential for further development as therapeutic agents in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Anticonvulsant Activities
Research into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has revealed moderate anticonvulsant activity in rat models. This highlights the potential of pyrimidine derivatives in the development of new anticonvulsant drugs, demonstrating the diverse therapeutic applications of these compounds (Severina et al., 2020).
Antimicrobial and Antitubercular Activities
Several pyrimidine-azitidinone analogues have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. These compounds exhibit selective antibacterial and antituberculosis activities, suggesting their potential as leads for the development of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3S/c1-13-10-14(2)20(15(3)11-13)27-18(32)12-35-23-19-22(30(4)25(34)31(5)24(19)33)28-21(29-23)16-6-8-17(26)9-7-16/h6-11H,12H2,1-5H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXEVSYIYSLMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
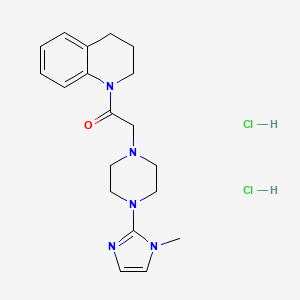
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)

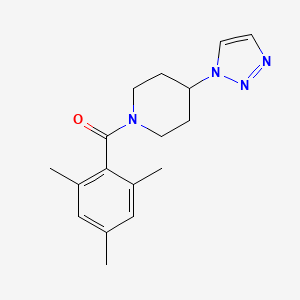
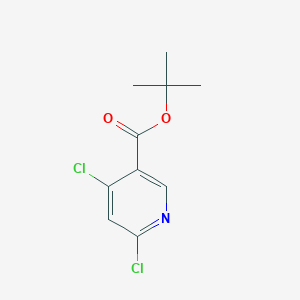
![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)
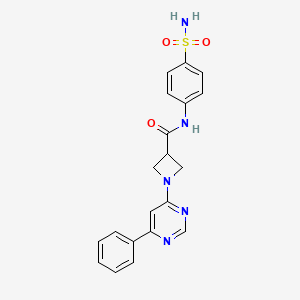

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)


